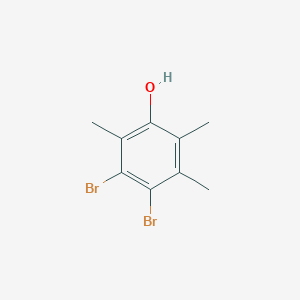
3,4-Dibromo-2,5,6-trimethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromo-2,5,6-trimethylphenol: is an organic compound with the molecular formula C9H10Br2O and a molecular weight of 293.98 g/mol It is a derivative of phenol, where the phenolic ring is substituted with two bromine atoms and three methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2,5,6-trimethylphenol typically involves the bromination of 2,5,6-trimethylphenol. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with considerations for safety and environmental impact.
化学反应分析
Types of Reactions: 3,4-Dibromo-2,5,6-trimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidation products.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding phenol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 2,5,6-trimethylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
3,4-Dibromo-2,5,6-trimethylphenol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3,4-Dibromo-2,5,6-trimethylphenol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and phenolic hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation .
相似化合物的比较
- 2,3-Dibromo-4,5,6-trimethylphenol
- 3,5-Dibromo-2,4,6-trimethylphenol
- 2,4-Dibromo-3,5,6-trimethylphenol
Comparison: 3,4-Dibromo-2,5,6-trimethylphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other dibromophenols, it may exhibit different selectivity and potency in various applications .
属性
CAS 编号 |
96089-14-4 |
|---|---|
分子式 |
C9H10Br2O |
分子量 |
293.98 g/mol |
IUPAC 名称 |
3,4-dibromo-2,5,6-trimethylphenol |
InChI |
InChI=1S/C9H10Br2O/c1-4-5(2)9(12)6(3)8(11)7(4)10/h12H,1-3H3 |
InChI 键 |
QIHIFMDVYGTLPN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1O)C)Br)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


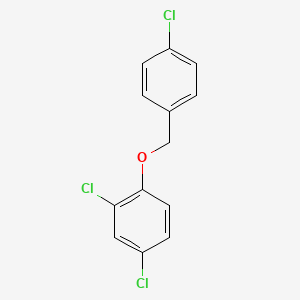
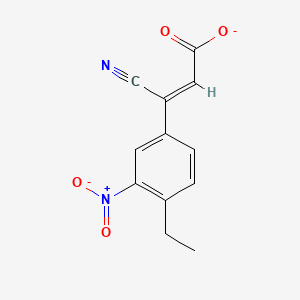
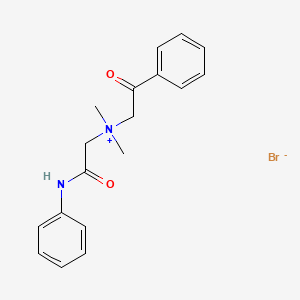
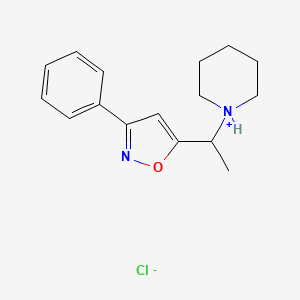

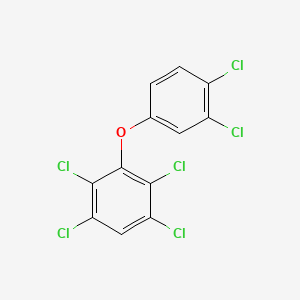
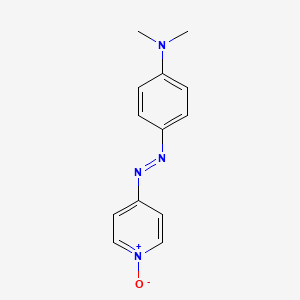
![2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline](/img/structure/B13739948.png)
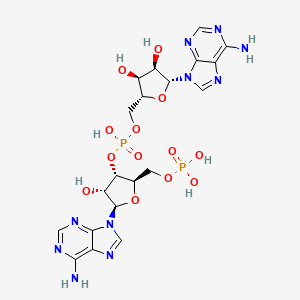
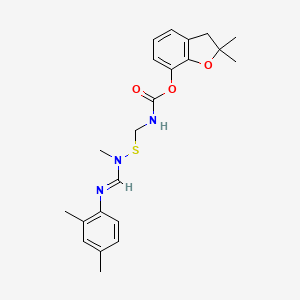
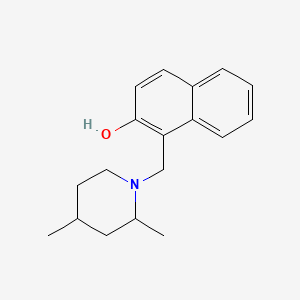
![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)
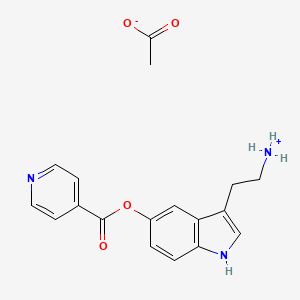
![9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane](/img/structure/B13739985.png)
